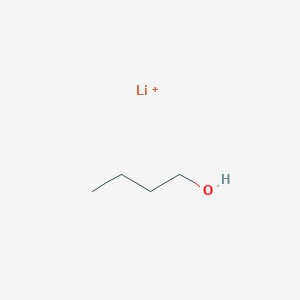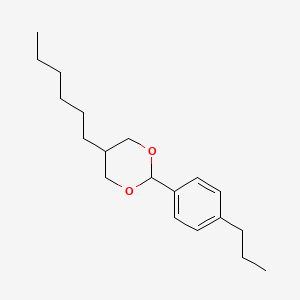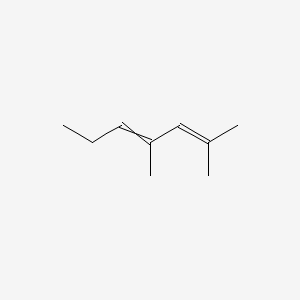
2,4-Dimethyl-2,4-heptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2,4-heptadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. This compound is characterized by its two methyl groups attached to the second and fourth carbon atoms in the heptadiene chain. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-2,4-heptadiene can be synthesized through several methods. One common method involves the dehydrohalogenation of this compound halides. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of suitable precursors. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2,4-heptadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2,4-heptadiene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of dienes in biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-2,4-heptadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bonds are reduced to single bonds, resulting in saturated hydrocarbons. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
2,4-Dimethyl-2,4-heptadiene can be compared with other similar compounds, such as:
2,5-Heptadiene: Another diene with double bonds at different positions.
2,6-Dimethyl-2,5-heptadiene-4-one: A related compound with a ketone functional group.
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications
Propiedades
Número CAS |
74421-05-9 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
2,4-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-5-6-9(4)7-8(2)3/h6-7H,5H2,1-4H3 |
Clave InChI |
FFLHUMMPCUSQSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



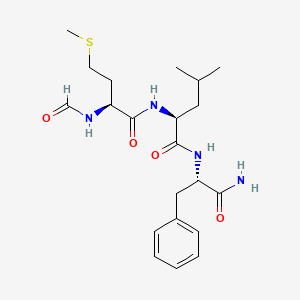
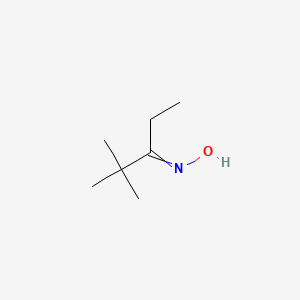

![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
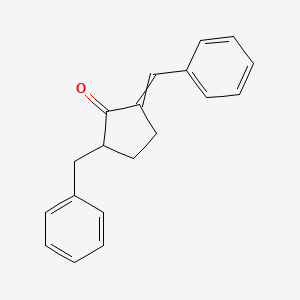
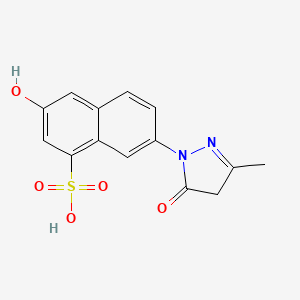

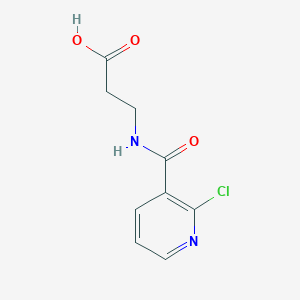
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

